2-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide
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Overview
Description
2-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with prop-2-en-1-amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted quinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: A simpler analogue with similar core structure.
2-Phenylquinoline derivatives: Compounds with similar substitution patterns on the quinoline ring.
Uniqueness
2-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the prop-2-en-1-yl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-prop-2-enylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-4-11-22-21(24)18-13-20(16-10-9-14(2)15(3)12-16)23-19-8-6-5-7-17(18)19/h4-10,12-13H,1,11H2,2-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUFKABYNNCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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